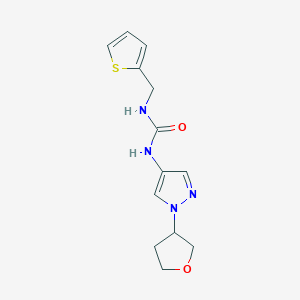

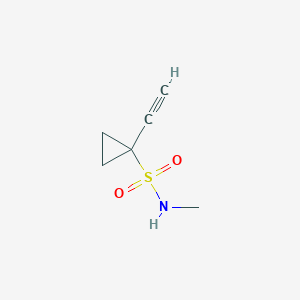

1-Ethynyl-N-methylcyclopropane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Ethynyl-N-methylcyclopropane-1-sulfonamide, also known as EMS, is a chemical compound with potential applications in scientific research. This compound belongs to the sulfonamide family, which is known for its antibacterial and antifungal properties. However, EMS has a different mechanism of action, making it a promising candidate for various research fields.

科学的研究の応用

Nucleophilic Substitutions Catalyzed by Palladium

The palladium-catalyzed nucleophilic substitution of 1-alkynylcyclopropyl chlorides offers a pathway to synthesize cyclopropylideneethyl derivatives, valuable building blocks in synthetic chemistry. This process highlights the synthetic utility of cyclopropane derivatives, including the possibility of generating optically active methylenecyclopropane derivatives through the use of chiral ligands in the palladium catalyst. Such transformations underscore the potential of cyclopropane and alkyne-functionalized compounds in constructing complex molecular architectures (Stolle et al., 1992).

Synthesis of Substituted 1,1-Dicyanocyclopropanes

The one-pot synthesis of substituted 1,1-dicyanocyclopropanes from sulfonium salts, malononitrile, and carbonyl compounds demonstrates the versatility of cyclopropane derivatives in organic synthesis. This method leverages the reactivity of sulfonium salts towards malononitrile and aldehydes, yielding cyclopropanes stereoselectively, which are confirmed by physicochemical methods including X-ray diffraction. The reaction efficiency in ionic liquids compared to traditional solvents highlights the importance of reaction media in optimizing yields and stereoselectivity (Shestopalov et al., 2003).

Anticancer and Antiviral Sulfonamides

Sulfonamides, including sulfonamide derivatives, play a crucial role in medicinal chemistry, offering antibacterial, diuretic, and antithyroid activities. Recent research indicates their substantial antitumor activity both in vitro and in vivo, through mechanisms such as carbonic anhydrase inhibition and cell cycle arrest. The versatility of the sulfonamide group in drug design and its incorporation into various therapeutic agents underline the importance of functionalized cyclopropane derivatives in developing new anticancer and antiviral drugs (Scozzafava et al., 2003).

特性

IUPAC Name |

1-ethynyl-N-methylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-6(4-5-6)10(8,9)7-2/h1,7H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUSOEFXWQUIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2581710.png)

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)

![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)

![2-[[1-[2-(2-Bromophenyl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2581722.png)